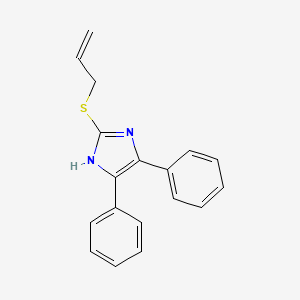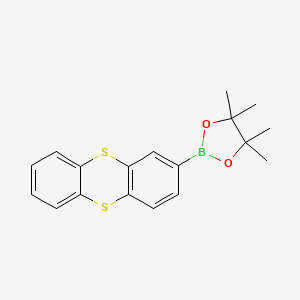
Thianthren-2-yl boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thianthren-2-yl boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a thianthrene moiety attached to a boronic acid pinacol ester group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thianthren-2-yl boronic acid pinacol ester typically involves the reaction of thianthrene with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thianthrene and boronic acid pinacol ester . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Thianthren-2-yl boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thianthrene oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The boronic acid pinacol ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide and solvents such as dichloromethane.
Major Products Formed: The major products formed from these reactions include thianthrene oxides, reduced thianthrene derivatives, and various substituted thianthrene compounds .
Aplicaciones Científicas De Investigación
Thianthren-2-yl boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of thianthren-2-yl boronic acid pinacol ester involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition . Additionally, the thianthrene moiety can participate in electron transfer reactions, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparación Con Compuestos Similares
Thiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of thianthrene.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of thianthrene, commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness: Thianthren-2-yl boronic acid pinacol ester is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C18H19BO2S2 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-thianthren-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO2S2/c1-17(2)18(3,4)21-19(20-17)12-9-10-15-16(11-12)23-14-8-6-5-7-13(14)22-15/h5-11H,1-4H3 |
Clave InChI |
IBSZNMPVNLFFAT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)
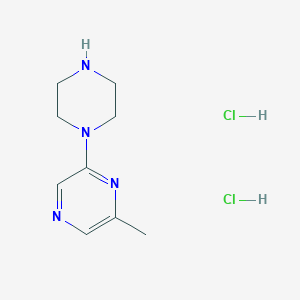
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)

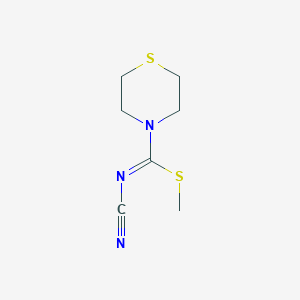
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12272080.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
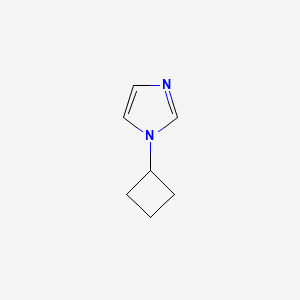
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)

![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
